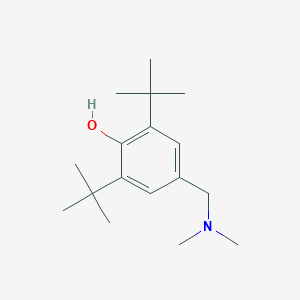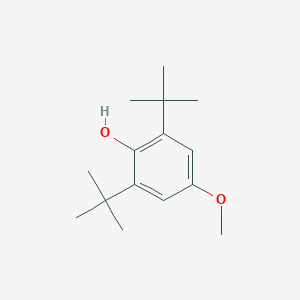
Oxetanocin guanosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetanocin guanosine triphosphate (OGTP) is a synthetic nucleotide analogue that has gained significant attention in recent years due to its potential applications in scientific research. OGTP is a modified form of guanosine triphosphate (GTP), which is a crucial molecule involved in various cellular processes such as protein synthesis, signal transduction, and energy metabolism. The modification of GTP with an oxetane ring in OGTP has resulted in altered biochemical and physiological effects, making it a promising tool for studying cellular processes.
Wirkmechanismus
Oxetanocin guanosine triphosphate exerts its effects by binding to GTP-binding proteins and mimicking the effects of GTP. However, due to the presence of the oxetane ring, Oxetanocin guanosine triphosphate has altered biochemical and physiological effects compared to GTP. It has been shown to stabilize the active conformation of GTP-binding proteins and enhance their activity. Additionally, Oxetanocin guanosine triphosphate can also act as an inhibitor of GTP-binding proteins, depending on the specific protein and its binding site.
Biochemische Und Physiologische Effekte
Oxetanocin guanosine triphosphate has been shown to have a range of biochemical and physiological effects, including the modulation of protein synthesis, signal transduction, and energy metabolism. It has been shown to enhance the activity of GTP-binding proteins involved in these processes, leading to altered cellular responses. Additionally, Oxetanocin guanosine triphosphate has also been shown to have effects on ion channels and neurotransmitter release, indicating potential applications in neuroscience research.
Vorteile Und Einschränkungen Für Laborexperimente
Oxetanocin guanosine triphosphate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility in studying various cellular processes. However, there are also limitations to its use, including its cost and the need for specialized expertise in its synthesis and handling. Additionally, the altered biochemical and physiological effects of Oxetanocin guanosine triphosphate compared to GTP may limit its generalizability to other cellular processes.
Zukünftige Richtungen
There are several future directions for the use of Oxetanocin guanosine triphosphate in scientific research. One potential area of application is in the study of GTP-binding proteins involved in cancer progression, where Oxetanocin guanosine triphosphate could be used to identify novel therapeutic targets. Additionally, the use of Oxetanocin guanosine triphosphate in neuroscience research could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Parkinson's disease. Finally, the development of new synthetic methods for Oxetanocin guanosine triphosphate could lead to more efficient and cost-effective production, making it more accessible for widespread use in scientific research.
Synthesemethoden
The synthesis of Oxetanocin guanosine triphosphate involves the modification of GTP with an oxetane ring at the 4'-position of the ribose sugar. This modification is achieved through a multistep synthetic process, which involves the protection of the 3'-hydroxyl group of GTP, followed by the formation of the oxetane ring using a suitable reagent. The resulting product is then deprotected to obtain Oxetanocin guanosine triphosphate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Oxetanocin guanosine triphosphate has found widespread applications in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a tool to study the structure and function of GTP-binding proteins, which play a crucial role in various cellular processes. Oxetanocin guanosine triphosphate can be used to probe the binding sites and conformational changes of these proteins, providing valuable insights into their mechanism of action.
Eigenschaften
CAS-Nummer |
133386-21-7 |
|---|---|
Produktname |
Oxetanocin guanosine triphosphate |
Molekularformel |
C10H16N5O13P3 |
Molekulargewicht |
507.18 g/mol |
IUPAC-Name |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
InChI-Schlüssel |
ZTQGKUZQXQHVIV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
Synonyme |
oxetanocin guanosine triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)










